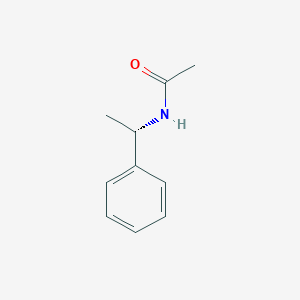

(S)-N-(1-phenylethyl)acetamide

Descripción general

Descripción

N-[(1S)-1-Phenylethyl]acetamide: is an organic compound with the molecular formula C10H13NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a (1S)-1-phenylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method to synthesize N-[(1S)-1-Phenylethyl]acetamide involves the reaction of (1S)-1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the generated acid.

Industrial Production Methods: Industrially, the compound can be produced using similar amidation reactions but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-[(1S)-1-Phenylethyl]acetamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form N-[(1S)-1-phenylethyl]ethylamine under suitable conditions using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under acidic/basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: N-[(1S)-1-phenylethyl]ethylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Building Block

(S)-N-(1-phenylethyl)acetamide is primarily utilized as a chiral building block in the synthesis of enantiomerically pure compounds. Its enantiomeric purity is crucial for producing pharmaceuticals with specific biological activities, making it valuable in asymmetric synthesis processes.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Direct acylation of 1-phenylethylamine with acetic anhydride.

- Enzymatic resolution using immobilized lipases, which provide high enantioselectivity under mild conditions .

Biological Activities

This compound exhibits notable biological activities that are being explored for therapeutic applications:

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Observed Effects | Reference |

|---|---|---|---|

| Anti-inflammatory | Macrophage cell lines | Reduced TNF-α and IL-6 levels | |

| Analgesic | Animal pain models | Dose-dependent pain relief | |

| Anticancer | MCF-7, SK-N-SH cells | Inhibition of cell proliferation |

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.

Analgesic Properties

In animal models, the compound has demonstrated analgesic effects comparable to standard pain relief medications. This positions it as a candidate for developing new analgesic therapies.

Anticancer Potential

Emerging studies suggest that this compound may inhibit cancer cell proliferation across various lines, including breast (MCF-7) and neuroblastoma (SK-N-SH). The mechanism appears to involve modulation of apoptosis pathways and cell cycle regulation .

Medicinal Chemistry

This compound's structural characteristics make it a promising lead compound for drug development. Its ability to form strong hydrogen bonds due to the amide functional group enhances its interaction with biological targets, which is critical in drug design .

Case Study: Drug Development

A study investigated the potential of this compound derivatives for treating multidrug-resistant cancer cell lines. These derivatives showed promising results in overcoming drug resistance mechanisms, indicating the compound's versatility in medicinal applications .

Industrial Applications

In addition to its research applications, this compound is also used in the production of fine chemicals and as an intermediate in various chemical processes. Its unique properties allow it to participate in diverse reactions essential for synthesizing agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism by which N-[(1S)-1-Phenylethyl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

N-[(1R)-1-Phenylethyl]acetamide: The enantiomer of N-[(1S)-1-Phenylethyl]acetamide, differing only in the spatial arrangement of atoms.

N-Phenylethylacetamide: Lacks the chiral center present in N-[(1S)-1-Phenylethyl]acetamide.

N-(1-Phenylethyl)acetamide: Similar structure but may differ in the position of the phenyl group.

Uniqueness: N-[(1S)-1-Phenylethyl]acetamide is unique due to its chiral center, which can impart specific stereochemical properties and biological activities that are not present in its achiral or differently chiral counterparts.

Actividad Biológica

(S)-N-(1-phenylethyl)acetamide is an organic compound classified as an acetamide, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a chiral center, which contributes to its unique biological activity. The molecular formula is CHNO, and it possesses an amide functional group that is known for forming strong hydrogen bonds, enhancing its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

- Anticancer Activity : Various derivatives of this compound have been synthesized and evaluated for their anticancer properties. Notably, compounds with halogen substitutions on the aromatic ring have shown enhanced efficacy against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines .

- Anti-inflammatory Effects : Studies have demonstrated that certain derivatives exhibit anti-inflammatory properties, potentially making them candidates for therapeutic development in inflammatory diseases .

- Analgesic Properties : Some synthesized derivatives have also been evaluated for analgesic activity, indicating potential use in pain management therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Leuckart Reaction : This method has been utilized to develop novel series of acetamide derivatives with promising biological activities.

- Enantiomeric Resolution : Techniques involving chiral amines have been employed to resolve racemates into enantiomerically pure forms, enhancing the compound's pharmacological profile .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target/Cell Line | Observed Effect |

|---|---|---|---|

| 3c | Anticancer | MCF-7 | Significant growth inhibition |

| 3c | Anti-inflammatory | In vitro assays | Reduced inflammation markers |

| 3c | Analgesic | Pain models | Decreased pain response |

Notable Research Findings

- Anticancer Studies : A study demonstrated that compounds derived from this compound showed promising results against cancer cell lines, particularly those with halogen substitutions which enhanced their anticancer activity .

- Mechanism of Action : Interaction studies have focused on the binding affinity of this compound to various biological targets, utilizing techniques such as molecular docking and enzyme inhibition assays to elucidate mechanisms.

- Pharmacological Potential : The unique chiral nature of this compound makes it particularly relevant in drug development, where chirality can significantly influence drug efficacy and safety profiles.

Propiedades

IUPAC Name |

N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVMRYVMZLANOQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940776 | |

| Record name | N-(1-Phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19144-86-6 | |

| Record name | N-(1-Phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.